Technical Guide: 2,5-Dichloro-4'-fluorobenzophenone
Technical Guide: 2,5-Dichloro-4'-fluorobenzophenone
CAS Number: 270903-87-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry. It serves as a crucial intermediate in the preparation of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development, as well as in materials science.[1] This document details its chemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for laboratory and research professionals.
Chemical and Physical Properties
2,5-Dichloro-4'-fluorobenzophenone is a polysubstituted aromatic compound. Its key identifiers and physicochemical properties are summarized below.
| Identifier | Value |
| CAS Number | 270903-87-2[2] |
| Molecular Formula | C₁₃H₇Cl₂FO |
| Molecular Weight | 269.09 g/mol [3] |
| IUPAC Name | (2,5-dichlorophenyl)(4-fluorophenyl)methanone |
Note: Detailed experimental data on physical properties such as melting point, boiling point, and solubility for this specific isomer were not consistently available in the public domain. Researchers should obtain a certificate of analysis for specific batches.
Synthesis Methodology: Friedel-Crafts Acylation
The most commercially viable method for synthesizing 2,5-Dichloro-4'-fluorobenzophenone is the Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution facilitates the direct formation of a carbon-carbon bond between a dichlorinated benzoyl group and a fluorinated benzene ring.[1]
General Experimental Protocol
The following protocol outlines a general procedure for the synthesis of 2,5-Dichloro-4'-fluorobenzophenone via Friedel-Crafts acylation.
Reagents:
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2,5-Dichlorobenzoyl chloride (Acylating agent)
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Fluorobenzene (Aromatic substrate)
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Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl₃)
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Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)
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Quenching solution (e.g., chilled hydrochloric acid)
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Extraction solvent (e.g., Methylene dichloride)[1]
Procedure:
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Reaction Setup: In a moisture-free reaction vessel under an inert atmosphere, the Lewis acid catalyst is suspended in the chosen anhydrous solvent.
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Addition of Reactants: 2,5-Dichlorobenzoyl chloride is added to the suspension. The mixture is typically cooled before the slow, dropwise addition of fluorobenzene. The fluorine atom on the benzene ring, although a deactivating group, directs the incoming acyl group primarily to the para position, yielding the desired 4'-fluoro substitution pattern.[1]
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Reaction Progression: The reaction mixture is stirred at a controlled temperature. The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup and Isolation: Upon completion, the reaction is quenched by carefully pouring the mixture into a chilled, dilute acid solution to neutralize the catalyst.[1]
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Extraction and Purification: The organic product is separated from the aqueous phase via solvent extraction.[1] The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by techniques such as recrystallization or column chromatography to yield pure 2,5-Dichloro-4'-fluorobenzophenone.
A US patent describes a method for preparing various 2,5-dichlorobenzophenones in high yield and isomeric purity by using the Friedel-Crafts aroylation of 1,4-dichlorobenzene with an aroyl halide and a significant amount of a Lewis acid catalyst.[4]
Applications in Research and Development
The unique substitution pattern of 2,5-Dichloro-4'-fluorobenzophenone, featuring both chlorine and fluorine atoms, makes it a valuable building block for a variety of applications.
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Synthetic Intermediate: It is a key intermediate in the multi-step synthesis of more complex organic molecules, including potential pharmaceutical and agrochemical agents.[1] The reactive halogen atoms allow for diverse functionalization.[1]
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Materials Science: Halogenated benzophenones are used as monomers in the production of high-performance polymers. For instance, related compounds like 4,4'-difluorobenzophenone are essential for generating PEEK polymers.[1] Incorporating 2,5-Dichloro-4'-fluorobenzophenone into copolymers has been shown to enhance their solubility in common organic solvents while maintaining high thermal stability.[1]
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Photochemistry: The presence of halogens can introduce novel photochemical pathways. Studies on other fluorobenzophenones have shown unique photosubstitution reactions, indicating the significant influence of the fluorine substituent on the molecule's reactivity.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,5-Dichloro-4'-fluorobenzophenone. The following information is derived from safety data sheets for structurally similar compounds.
| Hazard Category | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Recommended Handling Procedures:
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Use only in a well-ventilated area, preferably a chemical fume hood.[5]
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
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Avoid breathing dust, fumes, or vapors.[5]
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2,5-Dichloro-4'-fluorobenzophenone via the Friedel-Crafts acylation reaction.
Role as a Synthetic Building Block
This diagram shows the logical relationship of 2,5-Dichloro-4'-fluorobenzophenone as a versatile intermediate in chemical synthesis.
References
- 1. 2,5-Dichloro-4'-fluorobenzophenone | 270903-87-2 | Benchchem [benchchem.com]
- 2. 2,5-Dichloro-4''-fluorobenzophenone | 270903-87-2 [chemicalbook.com]
- 3. 3,4'-Dichloro-5-fluorobenzophenone | C13H7Cl2FO | CID 2758110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
